molecular formula C7H10N2O B14761480 3-(1-Methylpyrazol-3-yl)propanal

3-(1-Methylpyrazol-3-yl)propanal

Cat. No.: B14761480
M. Wt: 138.17 g/mol
InChI Key: BDVPYRQWTALUAM-UHFFFAOYSA-N
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Description

3-(1-Methylpyrazol-3-yl)propanal is an organic compound that belongs to the class of pyrazoles Pyrazoles are heterocyclic compounds characterized by a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methylpyrazol-3-yl)propanal typically involves the condensation of 1-methylpyrazole with propanal under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(1-Methylpyrazol-3-yl)propanal can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(1-Methylpyrazol-3-yl)propanal has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1-Methylpyrazol-3-yl)propanal involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Methylpyrazol-3-yl)propanoic acid: Similar structure but with a different substitution pattern.

    3-(1-Methylpyrazol-5-yl)propanoic acid: Another isomer with a different position of the methyl group.

Uniqueness

3-(1-Methylpyrazol-3-yl)propanal is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

3-(1-methylpyrazol-3-yl)propanal

InChI

InChI=1S/C7H10N2O/c1-9-5-4-7(8-9)3-2-6-10/h4-6H,2-3H2,1H3

InChI Key

BDVPYRQWTALUAM-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)CCC=O

Origin of Product

United States

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